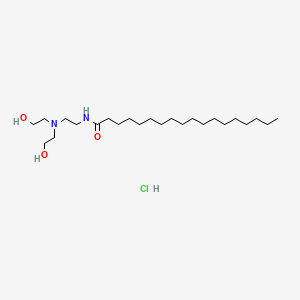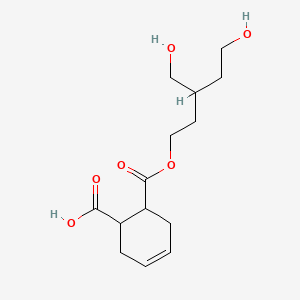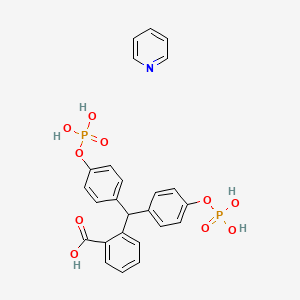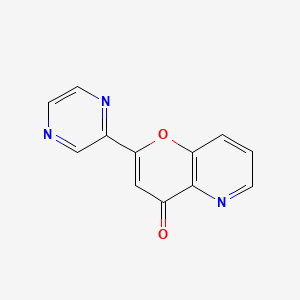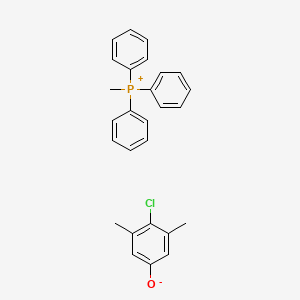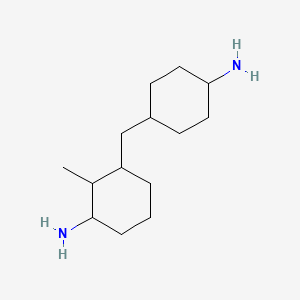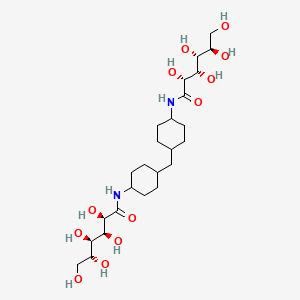![molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0](/img/structure/B12683976.png)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclopropane ring and dichlorovinyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .
科学的研究の応用
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .
類似化合物との比較
Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different reactivity.
Transfluthrin: Another compound containing the dichlorovinyl group, used as an insecticide.
Uniqueness
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is unique due to its specific combination of a cyclopropane ring and dichlorovinyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
84057-83-0 |
|---|---|
分子式 |
C16H18CaCl4O4 |
分子量 |
456.2 g/mol |
IUPAC名 |
calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
MSWWAPQUVTXVMB-UHFFFAOYSA-L |
正規SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2] |
関連するCAS |
55701-05-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


